2-Fluoroisonicotinic acid

Catalog No.
S707664
CAS No.
402-65-3
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroisonicotinic acid

CAS Number

402-65-3

Product Name

2-Fluoroisonicotinic acid

IUPAC Name

2-fluoropyridine-4-carboxylic acid

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)

InChI Key

JMPFWDWYGOWUFP-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)F

Canonical SMILES

C1=CN=C(C=C1C(=O)O)F

Medicinal Chemistry and Drug Discovery

-FIA serves as a valuable building block for synthesizing various heterocyclic compounds, including potential drug candidates. Its unique combination of a fluorine atom and a pyridinecarboxylic acid group allows for the exploration of novel structures with specific biological activities. Studies have shown its potential in developing drugs targeting:

  • Neurodegenerative diseases: Research suggests that 2-FIA derivatives may possess neuroprotective properties and modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].
  • Cancer: Scientists are investigating the potential of 2-FIA based compounds to inhibit the growth and spread of cancer cells by targeting specific signaling pathways [].
  • Antimicrobial agents: 2-FIA derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antibiotics and antifungals [].

Material Science and Catalysis

-FIA's unique structure makes it a valuable precursor for the synthesis of functional materials with diverse applications. For example:

  • Organic light-emitting diodes (OLEDs): 2-FIA derivatives can be used as building blocks for designing efficient and stable OLED materials, potentially leading to advancements in display technology [].
  • Metal-organic frameworks (MOFs): Researchers are exploring the use of 2-FIA in constructing MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].

Other Research Applications

-FIA also finds use in other scientific research areas, such as:

  • Radiopharmaceuticals: 2-FIA derivatives are being investigated for their potential use in developing radiotracers for medical imaging techniques like positron emission tomography (PET).
  • Agricultural chemistry: Studies are exploring the potential of 2-FIA derivatives as herbicides or fungicides due to their interaction with specific plant enzymes.

2-Fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the second position of the pyridine ring. Its molecular formula is C6_6H4_4FNO2_2, and it has a molecular weight of approximately 141.1 g/mol. This compound typically appears as a white to light yellow crystalline powder and is soluble in water, ethanol, and various organic solvents . It has a melting point of around 200 °C (decomposing) and a predicted boiling point of approximately 396.6 °C .

Typical of carboxylic acids and aromatic compounds. Notably, it can undergo:

  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles in reactions to form derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Esterification: Reacting with alcohols to form esters.
  • Formation of hydrazides: It can react with hydrazine derivatives, leading to biologically active compounds .

Research indicates that 2-fluoroisonicotinic acid exhibits biological activity that may be beneficial in medicinal chemistry. It has been investigated for its potential use in radiolabeling applications, particularly in the synthesis of positron emission tomography (PET) imaging agents . The compound has shown promise in targeting specific biological pathways due to its structural similarities to other biologically active pyridine derivatives.

Several methods have been developed for synthesizing 2-fluoroisonicotinic acid:

  • Fluorination of Isonicotinic Acid: Direct fluorination using fluorinating agents such as sulfur tetrafluoride or via electrophilic aromatic substitution.
  • Nucleophilic Displacement: Utilizing precursors like ethyl-2-(trimethylammonium)-isonicotinate, where nucleophilic substitution leads to the formation of the desired product .
  • Multistep Synthesis: Involves intermediate compounds that undergo several transformations before yielding 2-fluoroisonicotinic acid.

2-Fluoroisonicotinic acid serves multiple purposes in various fields:

  • Catalyst in Organic Reactions: It acts as a catalyst for various organic syntheses, facilitating reactions that produce fluorinated compounds .
  • Synthesis of Dyes and Pigments: The compound is utilized as a precursor in the production of dyes and pigments due to its unique chemical properties.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in neuroimaging and drug design.

Several compounds exhibit structural similarities to 2-fluoroisonicotinic acid, each with unique properties:

Compound NameCAS NumberSimilarity Index
2-Fluoronicotinic Acid393-55-50.92
3-Fluoro-5-methylisonicotinic Acid1211578-10-70.72
5-Bromo-2-fluoronicotinaldehyde875781-15-00.72
3-(Trifluoromethyl)pyridine-4-carboxylic Acid590371-38-30.70
2-Fluoro-3-(hydroxymethyl)pyridine131747-55-20.80

Uniqueness

What sets 2-fluoroisonicotinic acid apart from these similar compounds is its specific position of the fluorine atom and its resultant chemical behavior, which influences its reactivity and biological activity. This positioning allows it to serve as an effective building block for various applications in organic synthesis and medicinal chemistry.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

402-65-3

Wikipedia

2-Fluoroisonicotinic acid

Dates

Modify: 2023-08-15

Explore Compound Types